N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
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Description
N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C18H12BrN3O3 and its molecular weight is 398.216. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-202162, also known as N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer progression and tissue fibrosis .
Mode of Action
CCG-202162 inhibits the nuclear accumulation of MRTF-A, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . The compound acts downstream of Rho, blocking serum response factor-mediated gene expression and cell migration .
Biochemical Pathways
The biochemical pathways affected by CCG-202162 are those involving the Rho/SRF pathway . Rho proteins play important roles in various cellular processes, and their dysregulation can lead to the development of several human tumors . By inhibiting MRTF-A, CCG-202162 disrupts the transcriptional responses of the Rho pathway, potentially serving as a useful biological probe and potential cancer therapeutic agent .
Result of Action
The molecular and cellular effects of CCG-202162’s action include the inhibition of cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . It also potently inhibits DNA synthesis induced by lysophosphatidic acid in prostate cancer cells . These effects are achieved through the inhibition of MRTF-A and the subsequent disruption of the Rho/SRF pathway .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-16-13-6-1-2-7-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWGPCJAOGNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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